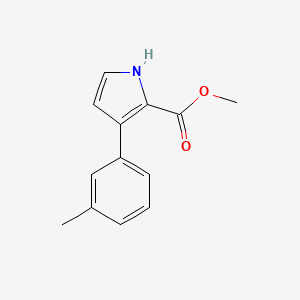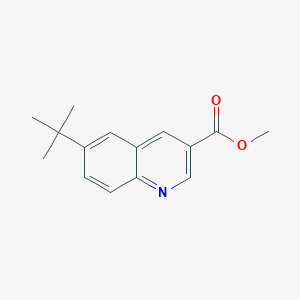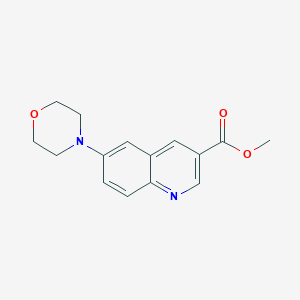
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a carboxylic acid group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid typically involves multistep reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like citric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of high-performance catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and nitrophenyl-substituted heterocycles. Examples include:
Uniqueness
What sets 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid apart is its unique combination of a triazole ring with a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6N4O5 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6N4O5/c14-8(15)7-10-9(16)12(11-7)5-3-1-2-4-6(5)13(17)18/h1-4H,(H,14,15)(H,10,11,16) |
InChI Key |
WPQFRHJFTCYAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)



